(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials might include azepane, sulfonyl chloride, and 3-ethyl-4-fluorobenzo[d]thiazole. The key steps could involve:
Formation of the sulfonyl azepane: Reacting azepane with sulfonyl chloride under basic conditions.
Formation of the benzamide: Coupling the sulfonyl azepane with a benzoyl chloride derivative.
Formation of the final product: Reacting the intermediate with 3-ethyl-4-fluorobenzo[d]thiazole under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions might target the azepane ring or the benzamide moiety.
Substitution: The compound can undergo substitution reactions, especially at the fluorine atom or the benzamide group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of benzamide are often explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, such compounds might be used in the development of new materials, coatings, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or ion channels.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar structures, such as N-(4-fluorophenyl)-4-(azepan-1-ylsulfonyl)benzamide.
Thiazole derivatives: Compounds containing the thiazole ring, such as 2-(4-fluorophenyl)-4-methylthiazole.
Uniqueness
The uniqueness of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide lies in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity compared to other similar compounds.
Properties
CAS No. |
1007540-88-6 |
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Molecular Formula |
C22H24FN3O3S2 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C22H24FN3O3S2/c1-2-26-20-18(23)8-7-9-19(20)30-22(26)24-21(27)16-10-12-17(13-11-16)31(28,29)25-14-5-3-4-6-15-25/h7-13H,2-6,14-15H2,1H3 |
InChI Key |
IJYLHQJCJOFJOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)F |
Origin of Product |
United States |
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